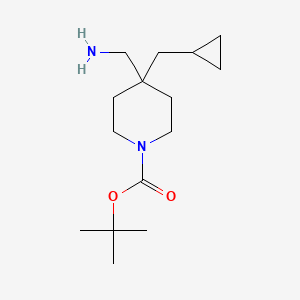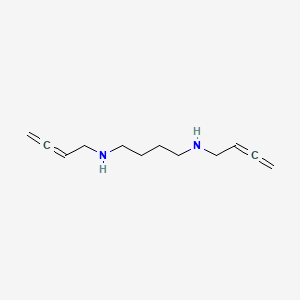
MDL-72527 free base
Übersicht
Beschreibung
Polyamine oxidase is a flavin adenine dinucleotide-dependent enzyme that plays a crucial role in the catabolism of polyamines, which are essential for cell growth and differentiation . MDL 72527 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and neuroprotection .
Vorbereitungsmethoden
Obwohl detaillierte industrielle Herstellungsverfahren für MDL 72527 nicht weit verbreitet sind, kann der Syntheseprozess unter Verwendung standardisierter chemischer Verfahrenstechniken hochskaliert werden. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MDL 72527 unterliegt hauptsächlich Oxidations- und Substitutionsreaktionen. Als Inhibitor der Polyaminoxidase interagiert es mit dem aktiven Zentrum des Enzyms, was zur Bildung einer kovalenten Bindung und anschließender Inaktivierung des Enzyms führt .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit MDL 72527 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, wie Raumtemperatur und neutraler pH-Wert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit MDL 72527 gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate von MDL 72527 ergeben, während Substitutionsreaktionen zur Bildung substituierter Analoga führen können .
Wissenschaftliche Forschungsanwendungen
MDL 72527 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: MDL 72527 hat sich gezeigt, dass es in transformierten hämatopoetischen Zellen durch lysosomotrope Effekte Apoptose induziert, was es zu einem potenziellen Chemotherapeutikum macht
Polyamin-Stoffwechsel: MDL 72527 wird als Werkzeug verwendet, um den Polyamin-Stoffwechsel und die Rolle der Polyaminoxidase in verschiedenen zellulären Prozessen zu untersuchen.
Entzündungshemmende Wirkungen: Forschungen haben gezeigt, dass MDL 72527 Entzündungen reduzieren kann, indem es die Produktion reaktiver Sauerstoffspezies hemmt und die Immunantwort moduliert.
Wirkmechanismus
MDL 72527 übt seine Wirkungen aus, indem es die Polyaminoxidase irreversibel hemmt. Die Verbindung bindet an das aktive Zentrum des Enzyms und bildet eine kovalente Bindung, die das Enzym inaktiviert. Diese Hemmung stört den Katabolismus von Polyaminen, was zur Anhäufung von Polyaminen und deren acetylierten Derivaten führt . Die lysosomotropen Eigenschaften von MDL 72527 tragen auch zu seiner Fähigkeit bei, Apoptose in Krebszellen zu induzieren, indem sie die Bildung lysosomal abgeleiteter Vakuolen fördern .
Wirkmechanismus
MDL 72527 exerts its effects by irreversibly inhibiting polyamine oxidase. The compound binds to the active site of the enzyme, forming a covalent bond that inactivates the enzyme. This inhibition disrupts the catabolism of polyamines, leading to the accumulation of polyamines and their acetylated derivatives . The lysosomotropic properties of MDL 72527 also contribute to its ability to induce apoptosis in cancer cells by promoting the formation of lysosomally derived vacuoles .
Vergleich Mit ähnlichen Verbindungen
MDL 72527 ist einzigartig in seiner selektiven und irreversiblen Hemmung der Polyaminoxidase. Ähnliche Verbindungen umfassen:
Difluormethylornithin (DFMO): Ein Inhibitor der Ornithin-Decarboxylase, eines weiteren Enzyms, das am Polyamin-Stoffwechsel beteiligt ist.
Spermin und Spermidin: Natürlich vorkommende Polyamine, die Substrate für die Polyaminoxidase sind.
MDL 72527 zeichnet sich durch seine spezifische Zielsetzung der Polyaminoxidase und seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung und im Bereich des Neuro-schutzes aus .
Eigenschaften
InChI |
InChI=1S/C12H20N2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h5-6,13-14H,1-2,7-12H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQCMLJDHRWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNCCCCNCC=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259716 | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99207-33-7 | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99207-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDL-72527 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099207337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL72527 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDL-72527 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28L05X0YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

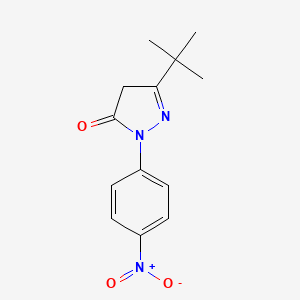
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
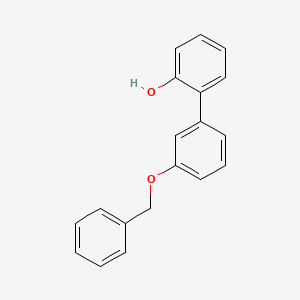



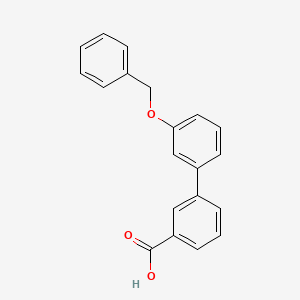



![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)
